Cas no 1804879-23-9 (Phenol, 4-chloro-3-fluoro-2-nitro-)

Technical Introduction: Phenol, 4-chloro-3-fluoro-2-nitro- 4-Chloro-3-fluoro-2-nitrophenol is a halogenated nitroaromatic compound with a molecular formula of C₆H₃ClFNO₃. This derivative of phenol features chloro, fluoro, and nitro substituents at the 4, 3, and 2 positions, respectively, which enhance its reactivity and utility in organic synthesis. The electron-withdrawing groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern allows for selective functionalization in cross-coupling reactions or nucleophilic aromatic substitutions. The compound exhibits moderate stability under standard conditions but requires careful handling due to potential toxicity. Its precise structure enables tailored applications in fine chemical manufacturing.
Phenol, 4-chloro-3-fluoro-2-nitro- structure
1804879-23-9 structure
商品名:Phenol, 4-chloro-3-fluoro-2-nitro-
CAS番号:1804879-23-9
MF:C6H3ClFNO3
メガワット:191.544324159622
CID:5574261

Phenol, 4-chloro-3-fluoro-2-nitro- 化学的及び物理的性質

名前と識別子

    • Phenol, 4-chloro-3-fluoro-2-nitro-
    • インチ: 1S/C6H3ClFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H
    • InChIKey: YDTVTSNSMPCNMO-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=C(Cl)C(F)=C1[N+]([O-])=O

Phenol, 4-chloro-3-fluoro-2-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01KBCL-1g
4-Chloro-3-fluoro-2-nitro-phenol
1804879-23-9 95%
1g
$871.00 2024-06-18
1PlusChem
1P01KBCL-250mg
4-Chloro-3-fluoro-2-nitro-phenol
1804879-23-9 95%
250mg
$364.00 2024-06-18
A2B Chem LLC
BA26645-1g
4-Chloro-3-fluoro-2-nitro-phenol
1804879-23-9 95%
1g
$699.00 2024-04-20
A2B Chem LLC
BA26645-5g
4-Chloro-3-fluoro-2-nitro-phenol
1804879-23-9 98%
5g
$2839.00 2024-04-20
A2B Chem LLC
BA26645-250mg
4-Chloro-3-fluoro-2-nitro-phenol
1804879-23-9 98%
250mg
$293.00 2024-04-20

Phenol, 4-chloro-3-fluoro-2-nitro- 関連文献

Phenol, 4-chloro-3-fluoro-2-nitro-に関する追加情報

Phenol, 4-chloro-3-fluoro-2-nitro- (CAS No. 1804879-23-9): A Comprehensive Overview

Phenol, 4-chloro-3-fluoro-2-nitro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1804879-23-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural and electronic properties, exhibits a potent reactivity profile that makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of Phenol, 4-chloro-3-fluoro-2-nitro- consists of a benzene ring substituted with a hydroxyl group, a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 2-position. This arrangement imparts distinct electronic and steric effects, influencing its chemical behavior and making it a versatile building block in organic synthesis. The presence of multiple electronegative substituents enhances its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

In recent years, Phenol, 4-chloro-3-fluoro-2-nitro- has been extensively studied for its potential applications in pharmaceutical development. Researchers have leveraged its structural features to design novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors of kinases and other enzymes involved in cancer metabolism. The nitro group, in particular, serves as a handle for further functionalization through reduction to an amine or diazotization followed by coupling reactions.

One notable application of Phenol, 4-chloro-3-fluoro-2-nitro- is in the development of antiviral agents. The compound's ability to undergo selective modifications allows chemists to tailor its properties for specific interactions with viral targets. Recent research has highlighted its role in creating derivatives that disrupt viral replication cycles by inhibiting key enzymes or interfering with host-virus interactions. These findings underscore the compound's potential as a scaffold for antiviral drug discovery.

The material science applications of Phenol, 4-chloro-3-fluoro-2-nitro- are equally compelling. Its electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. Researchers have explored its incorporation into polymer matrices to enhance charge transport properties, leading to improvements in organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound's stability under various conditions makes it a promising candidate for coatings and surface modifications that require robust chemical resistance.

The synthesis of Phenol, 4-chloro-3-fluoro-2-nitro- involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors such as chlorobenzene and fluorobenzene, chemists can employ nitration followed by selective chlorination or fluorination to achieve the desired substitution pattern. Advanced synthetic techniques, including flow chemistry and catalytic methods, have further refined the production process, improving yield and purity while minimizing waste.

The safety profile of Phenol, 4-chloro-3-fluoro-2-nitro- is another critical consideration in its application. While the compound is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during handling to prevent skin contact or inhalation of dust particles. Storage should be conducted in cool, dry environments away from incompatible substances.

The regulatory landscape surrounding Phenol, 4-chloro-3-fluoro-2-nitro- is governed by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). Compliance with reporting requirements and proper documentation of usage is essential for researchers and industrial users. Efforts are ongoing to develop greener synthetic routes that reduce reliance on hazardous reagents while maintaining high standards of efficiency and yield.

In conclusion, Phenol, 4-chloro-3-fluoro-2-nitro-, with its CAS number CAS No. 1804879-23-9, represents a significant advancement in both pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new possibilities for this compound, its importance in scientific innovation is likely to grow even further.

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